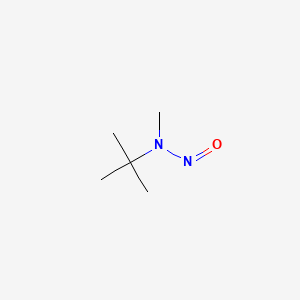

tert-Butylmethylnitrosamine

Description

Overview of the N-Nitrosamine Class and its Significance in Chemical Research

N-Nitrosamines are a class of chemical compounds characterized by the general structure R1N(-R2)N=O, where R1 and R2 can be various alkyl or aryl groups. impactfactor.org The defining feature of these compounds is the N–N=O functional group. impactfactor.orgnih.gov This class of compounds has garnered significant attention in chemical research due to the potent carcinogenicity of many of its members and their widespread presence in the environment, including in air, water, food, and even pharmaceutical products. acs.orgmit.eduresearchgate.net

The significance of N-nitrosamines in research stems from the need to understand their formation, reactivity, and mechanisms of toxicity to develop methods for their detection, prevention, and remediation. acs.orgmit.edu The reactivity of N-nitrosamines has been studied for both synthetic applications and to understand their carcinogenic mechanisms. acs.orgmit.edu For instance, they can react with electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts. acs.org

Historical Context of Research on N-Nitrosamines with Specific Reference to Alkylnitrosamines

The study of N-nitrosamines dates back to the 1870s. lgcstandards.comacs.org However, it wasn't until the mid-1950s that the carcinogenic properties of these compounds were discovered, specifically linking N-Nitrosodimethylamine (NDMA) to the development of malignant tumors in rats. lgcstandards.com This discovery spurred further research into other nitrosamines, particularly alkylnitrosamines. nih.gov

Throughout the 1970s, extensive research identified the presence of N-nitrosamines in a variety of consumer products and environmental sources. lgcstandards.com This period also saw the establishment of a link between N-nitrosamines and various types of cancer in laboratory animals. lgcstandards.comepa.gov More recently, the detection of N-nitrosamine impurities in pharmaceutical drugs, beginning in 2018 with the discovery of NDMA in valsartan, has brought renewed and intense regulatory and scientific scrutiny to this class of compounds. lgcstandards.comacs.org This has led to numerous recalls of medications and the implementation of new regulatory guidelines to control their presence in drug products. researchgate.net The focus on alkyl N-nitrosamines is particularly strong as they are generally more likely to be carcinogenic. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

N-tert-butyl-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOESAJRGHRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947903 | |

| Record name | N-tert-Butyl-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504-18-9 | |

| Record name | N,2-Dimethyl-N-nitroso-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylmethylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL(TERT-BUTYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Formation Pathways of Tert Butylmethylnitrosamine

Controlled Chemical Synthesis Approaches

The deliberate synthesis of tert-butylmethylnitrosamine in a laboratory setting primarily involves the nitrosation of its corresponding amine precursor. This process allows for the controlled production of the compound for research and analytical purposes.

Nitrosation of Precursor Amines

The fundamental and most common method for the synthesis of this compound is the nitrosation of N-tert-butylmethylamine. sigmaaldrich.com This reaction introduces a nitroso group (-N=O) onto the nitrogen atom of the secondary amine. cymitquimica.com The synthesis can be achieved using various nitrosating agents. A new and efficient synthesis of N-nitroso-tert-butyl-14C-methylamine has been developed based on 14C-formaldehyde. nih.gov

Conventional methods for preparing N-nitrosamines are well-established. google.com The reaction typically involves treating the secondary amine with a source of the nitrosonium ion (NO+).

Optimization of Reaction Conditions and Yields

The efficiency and yield of the nitrosation reaction can be significantly influenced by several factors, including the choice of solvent, temperature, and the specific nitrosating agent used. numberanalytics.com Optimizing these conditions is crucial for maximizing the output and purity of the desired product. numberanalytics.com For instance, the use of polar aprotic solvents can enhance reaction rates. numberanalytics.com Temperature control is also critical, as elevated temperatures can lead to side reactions and decreased selectivity. numberanalytics.com

Detailed studies on reaction optimization have shown that careful selection of reagents and conditions is key. researchgate.net For example, metallized this compound has been shown to react with carbonyl compounds with high yields. google.com

Novel Synthetic Routes and Methodological Advancements

While nitrosation of the precursor amine remains the primary route, research into novel synthetic methodologies is ongoing. These advancements aim to improve efficiency, yield, and safety. One such area of exploration involves DNA-templated organic synthesis, which offers a way to control chemical reactivity by modulating the effective molarity of reactants. nih.gov Other advanced techniques in organic synthesis, such as those used in Williamson ether synthesis, highlight the importance of optimizing reaction parameters to enhance efficiency. numberanalytics.com

Environmental and Incidental Formation Mechanisms

Beyond controlled synthesis, this compound can also be formed incidentally in various environmental and commercial settings. This unintended formation is a significant area of study due to the potential for human exposure.

Formation from Secondary and Tertiary Amines in Complex Matrices

N-nitrosamines can form when secondary or tertiary amines react with nitrosating agents in complex environments like food and other commercial products. nih.gov This process can be facilitated by heating the amine with sodium nitrite (B80452) in the presence of an ester. nih.gov The yield of N-nitrosamines in these reactions can range from 4% to 80%. nih.gov The structure of the amine plays a crucial role in its potential to form nitrosamines. nih.gov Generally, secondary and tertiary amines have a higher potential for nitrosamine (B1359907) formation compared to primary amines. nih.gov The formation can occur in both solution and air, under a variety of conditions (acidic, neutral, or alkaline), and can be catalyzed by substances like thiocyanate, halide ions, metal ions, formaldehyde (B43269), and ozone. osha.gov

The following table illustrates the yields of N-nitrosamines from various secondary and tertiary amines when heated with sodium nitrite and an ester.

| Amine Type | Amine | Yield of N-nitrosamine |

| Secondary | Dibenzylamine | High |

| Tertiary | Tribenzylamine | High |

| Tertiary | N,N-Dimethylbenzylamine | Nearly equimolar amounts of N-nitrosodimethylamine and N-nitroso-N-methylbenzylamine |

Data sourced from a study on ester-mediated nitrosamine formation. nih.gov

Atmospheric Chemistry and Gas-Phase Nitrosation

The formation of nitrosamines can also occur in the atmosphere through gas-phase reactions. rsc.org Amines and suitable nitrosating agents are ubiquitous, increasing the potential for exposure. osha.gov Gas-phase reactions of amines with hydroxyl (OH) radicals and nitrate (B79036) (NO3) radicals can lead to the formation of nitrosamines. nih.gov The atmospheric lifetime of these compounds is often short, generally less than a day, due to their reaction with OH radicals. nih.gov

The reactions of amines with ozone (O3) are generally slow but can be a significant removal process for some amines, particularly tertiary amines. rsc.org The atmospheric chemistry of these compounds is complex and involves various degradation and formation processes. rsc.org

Microbial and Enzymatic Biotransformation in Abiotic Environments

Prevention and Mitigation Strategies for Unintended Formation

The unintended formation of nitrosamines, including potentially this compound, is a significant concern, particularly in the pharmaceutical and food industries. complexgenerics.orgacs.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance on mitigating the risks associated with these impurities. complexgenerics.orgfda.gov Strategies to prevent and reduce the formation of nitrosamines primarily focus on controlling the chemical precursors and reaction conditions.

Key mitigation strategies include:

Process Optimization and Control: Modifying manufacturing processes is a critical step in minimizing nitrosamine formation. zamann-pharma.com This can involve adjusting reaction conditions, such as temperature and pH, to be less favorable for nitrosation reactions. For instance, maintaining a neutral or basic pH can significantly reduce the rate of formation for many nitrosamines. pharmaexcipients.com In pharmaceutical manufacturing, transitioning from wet granulation to direct compression methods can also lower the risk by reducing heat and moisture. usp.org

Control of Raw Materials: A primary source of nitrosamine contamination is the presence of precursor amines and nitrosating agents (like nitrites) in raw materials. fda.govzamann-pharma.com Selecting high-purity raw materials and excipients with low or negligible nitrite content is a fundamental prevention strategy. zamann-pharma.comusp.org Manufacturers are encouraged to conduct thorough risk assessments of their suppliers and materials. zamann-pharma.com

Use of Inhibitors and Scavengers: The addition of certain chemical compounds can effectively inhibit the formation of nitrosamines. Antioxidants are a well-established class of inhibitors that act by scavenging nitrosating agents. nih.govdsm.comearthwormexpress.comnih.gov They react with nitrites, making them unavailable for the nitrosation of amines.

| Inhibitor Class | Examples | Mechanism of Action |

| Antioxidants | Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Ferulic Acid, Caffeic Acid, Propyl Gallate | Scavenge nitrite species, preventing them from reacting with amines. pharmaexcipients.comdsm.comnih.gov |

| Amino Acids | Glycine, Lysine, Histidine | Suggested as inhibitors in solution. nih.gov |

Research has demonstrated the effectiveness of these inhibitors. For example, a study showed that ascorbic acid at a concentration of 1% could reduce nitrite levels by as much as 87% in a placebo model and significantly decrease nitrosamine formation in a model drug formulation. dsm.com The effectiveness of an antioxidant can depend on the specific drug substance, the formulation, and the concentration of the inhibitor used. pharmaexcipients.comusp.org

Advanced Analytical Methodologies for the Characterization and Detection of Tert Butylmethylnitrosamine

Chromatographic Techniques Development

Chromatographic methods are central to the separation and quantification of tert-Butylmethylnitrosamine from various sample types. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like nitrosamines. researchgate.netpubmedia.id The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for definitive identification and quantification. researchgate.netekb.eg

For nitrosamine (B1359907) analysis, including potentially this compound, GC-MS offers high sensitivity and specificity. shimadzu.com The use of a triple quadrupole mass spectrometer (GC-MS/MS) can further enhance sensitivity and reduce matrix interference through Multiple Reaction Monitoring (MRM). shimadzu.com In some cases, derivatization is necessary to improve the volatility and thermal stability of the analytes for GC analysis. sigmaaldrich.comresearchgate.netshimadzu.com Common derivatization techniques include silylation, which replaces active hydrogens on polar functional groups with a nonpolar moiety. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov

Table 1: Example GC-MS Parameters for Nitrosamine Analysis

| Parameter | Setting |

|---|---|

| GC System | Triple Quadrupole GC-MS |

| Column | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 µm) shimadzu.com |

| Injection Mode | Splitless shimadzu.com |

| Carrier Gas | Helium researchgate.net |

| Oven Program | 50 °C (1 min) → (20 °C/min) → 250 °C (3 min) shimadzu.com |

| MS Ionization | Electron Ionization (EI) shimadzu.com |

| Measurement Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the quantification of many nitrosamines due to its high sensitivity, selectivity, and robustness. lcms.cz This technique is particularly advantageous for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS without derivatization. nih.govjddtonline.info The process involves separating the sample components in the liquid phase followed by ionization and detection by the mass spectrometer. jddtonline.inforesearchgate.net

The development of an LC-MS/MS method requires careful optimization of the mobile phase, column, and mass spectrometry parameters to achieve the desired separation and sensitivity. lcms.czresearchgate.net Ultra-High Performance Liquid Chromatography (UHPLC) systems, when coupled with a tandem mass spectrometer, can provide rapid and highly efficient separations. nih.govedqm.eu Ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. researchgate.netpitt.edu ESI is suitable for a wide range of polar and non-polar analytes, while APCI can be effective for less polar compounds. researchgate.net For certain analytes, derivatization may be employed to enhance ionization efficiency and improve detection limits. mdpi.comchromatographyonline.com

Table 2: Example LC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Setting |

|---|---|

| LC System | UHPLC system coupled with a tandem mass spectrometer edqm.eu |

| Column | Waters HSS-T3 100 x 3.0 mm, 1.8 µm edqm.eu |

| Mobile Phase | Gradient of water with formic acid and methanol (B129727) edqm.eu |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) edqm.eu |

| MS Detection | Multiple Reaction Monitoring (MRM) edqm.eu |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative separation technique for nitrosamines. acs.org CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. When coupled with MS, it can provide high separation efficiency and sensitivity, making it suitable for analyzing complex biological samples. nih.gov Studies have demonstrated the successful use of CE-MS for the determination of various nitrosamines, suggesting its potential applicability for this compound. nih.gov

Supercritical Fluid Chromatography (SFC) is another valuable technique, particularly for the analysis of lipophilic compounds and for providing orthogonal selectivity to reversed-phase liquid chromatography (RPLC). chromatographyonline.com In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the mobile phase. usda.gov This technique can offer faster separations and reduced solvent consumption compared to HPLC. researchgate.net SFC coupled with mass spectrometry (SFC-MS) has been shown to be effective for the analysis of nitrosamines, sometimes offering enhanced MS sensitivity due to simpler mobile phase desolvation. chromatographyonline.com It can be particularly useful in separating nitrosamine impurities from the active pharmaceutical ingredient (API), as the elution order may be reversed compared to RPLC, reducing matrix effects. chromatographyonline.com

The detection of trace levels of this compound often requires a sample preparation step to extract and concentrate the analyte from the sample matrix. tandfonline.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. tandfonline.comacs.org In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. tandfonline.com This process not only concentrates the analyte but also removes interfering components from the matrix.

Microextraction techniques offer a miniaturized approach to sample preparation, characterized by simplicity, low cost, and reduced solvent consumption. utm.my Dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) are two common examples. tandfonline.comutm.my In a novel approach, dispersive inclusion complex microextraction (DICM) has been developed, which utilizes cyclodextrins to form inclusion complexes with nitrosamines, enhancing their extraction efficiency. utm.my SPME involves the use of a coated fiber to extract analytes from a sample, which can then be directly desorbed into the injection port of a gas chromatograph. tandfonline.comresearchgate.net

Table 3: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

| Technique | Principle | Advantages |

|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. tandfonline.com | Effective for concentrating analytes and cleaning up complex samples. tandfonline.comacs.org |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A small amount of extraction solvent is dispersed in the aqueous sample. utm.my | Simple, rapid, and cost-effective. utm.my |

| Solid-Phase Microextraction (SPME) | A coated fiber extracts analytes from the sample. tandfonline.com | Minimally invasive, reduces solvent use, and can be automated. tandfonline.com |

| Dispersive Inclusion Complex Microextraction (DICM) | Uses cyclodextrins to form inclusion complexes with analytes, enhancing extraction. utm.my | Can improve extraction efficiency for a wider range of analyte polarities. utm.my |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Supercritical Fluid Chromatography (SFC) Applications

Spectroscopic Characterization Techniques

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov The positions and intensities of the absorption bands are characteristic of the functional groups present. For nitrosamines, characteristic absorption bands include those for N=O and N-N stretching vibrations. pw.edu.pl Density Functional Theory (DFT) calculations can be used to predict the IR spectra of molecules, which can then be compared with experimental data to aid in spectral assignment and structural confirmation. nih.govspiedigitallibrary.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. measurlabs.com It provides information about vibrational modes that may be weak or absent in the IR spectrum. Like FT-IR, Raman spectroscopy can be used for the identification of chemical components in solid and liquid samples. measurlabs.com The combination of FT-IR and Raman spectroscopy can provide a comprehensive vibrational analysis for the structural elucidation of this compound. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for Nitrosamines

| Functional Group | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N=O Stretch (non-associated) | 1486–1408 | Corresponds to the stretching vibration of the nitroso group in non-associated molecules. pw.edu.pl |

| N=O Stretch (associated) | 1346–1265 | Attributed to N=O stretching in associated (dimeric) nitrosamines. pw.edu.pl |

| N-N Stretch | 1106–1052 | Assigned to the stretching vibration of the nitrogen-nitrogen single bond. pw.edu.pl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular structure.

In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the different proton environments within the molecule would be expected. The tert-butyl group, with its nine equivalent protons, would likely produce a sharp singlet peak. The chemical shift of this peak is influenced by the electron-withdrawing nature of the adjacent nitrosamine group. Similarly, the methyl group attached to the nitrogen atom would also give rise to a distinct singlet. The integration of these signals, representing the relative number of protons, would correspond to a 9:3 ratio, confirming the presence of the tert-butyl and methyl groups.

For a more detailed structural analysis, 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed. While direct scalar coupling across the nitrogen atom in the nitrosamine group is not typically observed, these experiments can confirm the absence of such correlations, further solidifying the proposed structure. The chemical shifts observed in the NMR spectrum are crucial for confirming the identity of this compound and distinguishing it from other isomers or related compounds. The exact chemical shift values can be influenced by factors such as the solvent used and the temperature at which the spectrum is acquired.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for both the qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. azooptics.comresearchgate.netwepub.org For this compound, the presence of the nitrosamine chromophore gives rise to characteristic absorption bands.

Qualitatively, the UV-Vis spectrum of this compound would display one or more absorption maxima (λmax) at specific wavelengths. These absorption bands are due to electronic transitions within the molecule, specifically the n → π* and π → π* transitions of the N-N=O group. The position and intensity of these bands can provide initial evidence for the presence of the nitrosamine functional group. azooptics.com By comparing the obtained spectrum with reference spectra or data from literature, a preliminary identification of the compound can be made. azooptics.com

Quantitatively, UV-Vis spectroscopy is a rapid and non-destructive method for determining the concentration of this compound in a solution. lcms.cz This is achieved by utilizing the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Method Validation and Performance Metrics in Research Applications

The validation of analytical methods is a critical process in research to ensure that the developed procedures are suitable for their intended purpose, providing reliable, reproducible, and accurate results. researchgate.netiosrphr.org This section details the key performance metrics evaluated during the validation of analytical methods for this compound.

Development of Robust, Sensitive, and Selective Analytical Procedures

The development of analytical methods for this compound focuses on achieving robustness, sensitivity, and selectivity.

Robustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. ich.org

Sensitivity of an analytical method is its capacity to discriminate between small differences in analyte concentration. It is often related to the slope of the calibration curve.

Selectivity (or specificity) is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. demarcheiso17025.com For chromatographic methods, selectivity is demonstrated by the resolution of the analyte peak from other peaks. demarcheiso17025.com

Assessment of Detection Limits (LOD) and Quantification Limits (LOQ)

The limits of detection (LOD) and quantification (LOQ) are crucial performance characteristics that define the lower limits of an analytical method's capabilities. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.netwef.orgeflm.eu It is often determined based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response of blank samples. wjarr.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.netwef.orgeflm.eu A common approach for determining the LOQ is to use a signal-to-noise ratio of 10:1 or to identify the concentration at which the relative standard deviation (RSD) of replicate measurements is within a specified limit, often 10% or 20%. researchgate.netwjarr.com

These limits can be calculated using various statistical approaches, including those based on the standard deviation of the blank, the standard deviation of the response and the slope of the calibration curve, or through the analysis of precision profiles. researchgate.net

Linearity, Precision, and Accuracy Assessments in Research Matrices

To ensure the reliability of an analytical method, its linearity, precision, and accuracy must be thoroughly evaluated within the intended research matrices.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgwjarr.comnpra.gov.my It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the resulting data. A high correlation coefficient (R²) is indicative of good linearity. researchgate.net

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It is usually assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time. wjarr.com

Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or with different equipment. wjarr.com

Reproducibility: Precision between different laboratories.

Accuracy is the closeness of the test results obtained by the method to the true value. chromatographyonline.comspectrabase.com It is often determined by analyzing samples spiked with a known amount of the analyte (spiked-matrix recovery) or by comparing the results with those obtained from a reference method. iosrphr.orgchromatographyonline.com The accuracy is typically expressed as the percent recovery of the known amount. chromatographyonline.com

Chemical Reactivity and Mechanistic Investigations of Tert Butylmethylnitrosamine

Metabolic Activation Pathways

The metabolic activation of N-nitrosamines is a critical prerequisite for their carcinogenic activity. This process, primarily mediated by enzymes, transforms the relatively stable parent compound into highly reactive electrophilic species capable of interacting with cellular macromolecules. The metabolic pathway of tert-butylmethylnitrosamine is significantly influenced by its chemical structure, particularly the bulky tert-butyl group.

Role of Cytochrome P450 Enzymes in α-Hydroxylation

The primary and rate-limiting step in the metabolic activation of most dialkylnitrosamines is α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgimpactfactor.orgnih.gov These enzymes introduce a hydroxyl group onto the carbon atom adjacent (in the α-position) to the nitroso group. acs.orgfrontiersin.orgacs.org This enzymatic oxidation is crucial as it initiates a cascade of reactions leading to the formation of DNA-alkylating agents. acs.orgnih.gov

CYP enzymes are heme-containing monooxygenases that utilize molecular oxygen and electrons from NADPH to hydroxylate a wide range of substrates. uniprot.orgnih.gov The active site of CYP enzymes contains a heme group, and the accessibility of the α-carbon of the nitrosamine (B1359907) to this active site is a key determinant of the rate of metabolism. efpia.eu In the case of this compound, the α-carbon of the methyl group is a potential site for hydroxylation. However, the large tert-butyl group can sterically hinder the optimal positioning of the molecule within the CYP active site, which is expected to decrease the efficiency of α-hydroxylation compared to less hindered nitrosamines. efpia.euacs.org

The specific CYP isozymes involved in the metabolism of this compound are not as extensively characterized as those for simpler nitrosamines like N-nitrosodimethylamine (NDMA), for which CYP2E1 is a primary catalyst. nih.govfrontiersin.org However, the general mechanism involves the CYP enzyme abstracting a hydrogen atom from the α-carbon, followed by a "rebound" of a hydroxyl group to the resulting carbon radical. mdpi.com

Formation of Reactive Electrophilic Intermediates (e.g., Diazonium Ions, Alkylating Agents)

Following α-hydroxylation of the methyl group of this compound, the resulting α-hydroxynitrosamine is an unstable intermediate. acs.org This intermediate spontaneously, and non-enzymatically, decomposes to yield formaldehyde (B43269) and a tert-butyldiazonium ion. mdpi.comacs.org

The tert-butyldiazonium ion is a potent electrophile and is considered one of the ultimate carcinogenic species derived from this compound. mdpi.comacs.org Diazonium ions are highly reactive and readily attack nucleophilic sites on cellular macromolecules. masterorganicchemistry.com Alternatively, the diazonium ion can lose a molecule of nitrogen gas (N₂) to form a highly reactive carbocation, in this case, the tert-butyl carbocation. Both the diazonium ion and the carbocation are strong alkylating agents, capable of transferring the tert-butyl group to biological nucleophiles. acs.orgacs.org

The formation of these reactive intermediates is the pivotal step that links metabolic activation to the initiation of carcinogenesis. Their ability to covalently modify critical cellular targets like DNA is central to the mutagenic and carcinogenic properties of N-nitrosamines. acs.orgnih.gov

Influence of Steric Hindrance on Metabolic Transformation Pathways

The structure of a nitrosamine, particularly the steric bulk around the α-carbons, plays a significant role in its metabolic fate and carcinogenic potential. efpia.euacs.org The presence of a bulky substituent, such as the tert-butyl group in this compound, creates considerable steric hindrance. efpia.euresearchgate.net This steric bulk can impede the initial α-hydroxylation step by making it difficult for the molecule to fit into the active site of metabolizing enzymes like cytochrome P450. efpia.euefpia.eu

Research indicates that increasing steric hindrance at the α-carbon dramatically reduces carcinogenic potency in animals. efpia.euresearchgate.net For instance, N-nitrosamines with two bulky groups, such as di-tert-butylnitrosamine, often exhibit minimal carcinogenic properties. efpia.eu The steric hindrance posed by even a single tert-butyl group is expected to significantly perturb the α-carbon hydrogen abstraction by the CYP enzyme. efpia.eu As a result, metabolic pathways other than α-hydroxylation, which may be detoxification pathways, could become more prominent. However, α-hydroxylation of the less-hindered methyl group remains a viable, albeit potentially slowed, activation pathway for this compound.

Table 1: Influence of Steric Hindrance on N-Nitrosamine Carcinogenicity

| N-Nitrosamine Structure | Steric Hindrance at α-Carbon | Effect on Metabolic α-Hydroxylation | Observed Carcinogenic Potency | Reference |

|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Low | Efficient | Potent | researchgate.net |

| N-Nitrosodiethylamine (NDEA) | Moderate | Less efficient than NDMA | Potent | researchgate.net |

| This compound | High (on one side) | Significantly reduced at the tert-butyl group; possible at the methyl group | Low | acs.orgefpia.eu |

| N-Nitrosodi-iso-propylamine | High | Strongly inhibited | Weakly positive or negative | efpia.eu |

Molecular Interactions and Alkylation Mechanisms

Once metabolically activated, the resulting electrophilic intermediates of this compound can interact with and covalently modify cellular macromolecules. These interactions, particularly with DNA, are considered the primary mechanism for the initiation of carcinogenesis.

In Vitro Studies on Covalent Adduct Formation with Nucleophilic Macromolecules (DNA, RNA, Proteins)

In vitro studies are crucial for elucidating the mechanisms of covalent binding of carcinogen metabolites to biological macromolecules. Following metabolic activation, the electrophilic tert-butyldiazonium ion or the tert-butyl carbocation generated from this compound can react with nucleophilic sites in DNA, RNA, and proteins, forming covalent adducts. encyclopedia.pubcore.ac.uk

The primary targets for alkylation in DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. mdpi.comscienceasia.org Common sites of alkylation include the N7 and O⁶ positions of guanine, and the N3 position of adenine. mdpi.com The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations. bohrium.com Similarly, RNA can be alkylated, which may affect protein synthesis and other cellular functions. core.ac.ukfrontiersin.org Proteins also contain numerous nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) that are susceptible to alkylation, which can alter protein structure and function. core.ac.uknih.gov

Studies have shown that following administration of 14C-labeled this compound, radioactivity is incorporated into RNA and proteins of various organs in rats, confirming that alkylation of these macromolecules occurs in vivo. acs.orgcore.ac.uk The formation of these covalent adducts is a key molecular event in the toxicity of nitrosamines. core.ac.uknih.gov

Comparative Analysis of Alkylation Efficiency with Other N-Nitrosamines

The efficiency of DNA alkylation by a given N-nitrosamine is a key determinant of its carcinogenic potency and is influenced by factors such as the rate of metabolic activation and the reactivity of the resulting alkylating species. nih.gov Comparative studies have shown significant differences in the alkylating ability of various nitrosamines.

For example, a study comparing N-nitrosomethylethylamine (NMEA) with a mixture of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) found that NMEA was about half as effective a methylating agent as NDMA. nih.gov In contrast, the ethylation by NMEA was approximately four times less than that observed with the NDMA/NDEA mixture. nih.gov This highlights how the nature of the alkyl group influences the efficiency of DNA adduct formation.

In the case of this compound, the bulky tert-butyl group is expected to influence its alkylating efficiency. While α-hydroxylation of the methyl group can lead to the formation of a methylating agent (methyldiazonium ion), the primary activation pathway discussed involves the tert-butyl group, leading to a tert-butylating agent. The large size of the tert-butyl group may sterically hinder its ability to react with nucleophilic sites within the DNA helix compared to smaller alkyl groups like methyl or ethyl. This reduced alkylation efficiency, coupled with the decreased rate of metabolic activation due to steric hindrance, contributes to the observed low carcinogenic potency of this compound compared to compounds like NDMA or NDEA. acs.orgefpia.eu

Table 2: Comparative Alkylation Efficiency of Selected N-Nitrosamines

| N-Nitrosamine | Primary Alkylating Species | Relative Alkylation Efficiency | Key Influencing Factors | Reference |

|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Methyldiazonium ion | High | Efficient metabolic activation, small alkyl group | researchgate.netnih.gov |

| N-Nitrosodiethylamine (NDEA) | Ethyldiazonium ion | High | Efficient metabolic activation | researchgate.netnih.gov |

| N-Nitrosomethylethylamine (NMEA) | Methyldiazonium ion and Ethyldiazonium ion | Moderate (for both methylation and ethylation) | Asymmetric structure affecting metabolism | nih.gov |

| This compound | tert-Butyldiazonium ion | Low | Steric hindrance in metabolic activation and DNA adduction | acs.orgefpia.eu |

Environmental Fate and Transformation Studies of Tert Butylmethylnitrosamine

Sources and Occurrence in Environmental Compartments

Tert-butylmethylnitrosamine, a member of the N-nitrosamine chemical class, can enter the environment through various pathways. While specific data on its direct emission sources are limited, the formation and presence of N-nitrosamines in general provide context for its potential occurrence. N-nitrosamines can be formed from the reaction of secondary or tertiary amines with nitrosating agents like nitrous acid. epa.govepa.gov These reactions can occur in various environmental settings.

N-nitrosamines have been detected in ambient air, particularly near industrial areas that produce or use amines. For instance, traces of dimethylnitrosamine and diethylnitrosamine were found in and around plants manufacturing these amines. epa.gov The atmospheric formation of nitrosamines is influenced by factors such as the concentration of precursor amines and nitrogen oxides (NOx), humidity, and temperature. epa.gov

The atmospheric oxidation of tert-butyl formate, another tert-butyl containing compound, initiated by OH radicals results in acetone, formaldehyde (B43269), and CO2 as major products. unt.edu This indicates that the tert-butyl group can be broken down under atmospheric conditions.

N-nitrosamines can enter aquatic and terrestrial systems through atmospheric deposition or direct discharge. epa.gov Due to their water solubility, compounds like N-nitrosodimethylamine (NDMA) are highly mobile in groundwater. escholarship.org This mobility can lead to the contamination of water resources. escholarship.org The persistence of these compounds in soil and water depends on various degradation processes.

Atmospheric Presence and Atmospheric Chemistry

Environmental Degradation Pathways

The environmental persistence of this compound is dictated by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.

N-nitrosamines are known to be susceptible to photolytic degradation by ultraviolet (UV) light. epa.gov This process is considered a significant removal pathway in the atmosphere and sunlit surface waters. The photolysis of nitrosamines involves the cleavage of the N-N bond, leading to the formation of other chemical species. The rate of photolytic degradation can be influenced by the presence of other substances in the water, such as natural organic matter, which can act as photosensitizers. nih.gov For instance, the photodegradation of methylmercury (B97897) is enhanced by its binding to natural organic ligands. nih.gov Similarly, the presence of humic acid can affect the photolytic degradation of tetracycline. mdpi.com

Abiotic hydrolysis is a chemical decomposition process in which a compound is broken down by reaction with water. The rate of hydrolysis can be influenced by pH and temperature. While specific data on the hydrolysis of this compound is scarce, studies on other organic compounds provide insights. For example, the abiotic hydrolysis of fluorotelomer-based polymers has been shown to be a source of perfluorocarboxylates, with the half-life of this process being dependent on pH. nih.gov For some compounds, such as methyl tert-butyl ether (MTBE), abiotic hydrolysis is generally slow under environmental conditions but can be catalyzed by certain materials. nih.gov

Redox transformations, involving the transfer of electrons, can also contribute to the degradation of contaminants. These reactions can be mediated by minerals or other chemical species present in the environment. For example, redox-active ligands can undergo stepwise transformations in the coordination sphere of metals. rsc.org In some cases, acidophilic bacteria can indirectly mediate the redox transformations of metals like iron and copper. frontiersin.org

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process for the removal of many environmental contaminants. While specific studies on the biodegradation of this compound are not widely available, research on related compounds offers valuable information. Bacteria expressing monooxygenase enzymes have been shown to be capable of degrading NDMA. escholarship.org

The biodegradation of compounds containing a tert-butyl group, such as methyl tert-butyl ether (MTBE), has been extensively studied. Several bacterial strains, including Rhodococcus and Achromobacter species, have been identified as capable of degrading MTBE, often through co-metabolism with other substrates. nih.govbioline.org.br The initial step in the aerobic biodegradation of MTBE is often the oxidation of the methyl group, catalyzed by a monooxygenase, leading to the formation of tert-butyl alcohol (TBA). bioline.org.brcalpoly.edu TBA is then further degraded. The presence of a tert-butyl group can sometimes hinder biodegradation. acs.org

Abiotic Hydrolysis and Redox Transformations

Transport and Partitioning in Environmental Media

The movement and distribution of this compound within the environment are governed by a series of physical and chemical processes. These processes determine whether the compound will be found in the air, water, soil, or sediment. Understanding its transport and partitioning behavior is crucial for predicting its environmental fate and potential exposure pathways.

Volatilization from Aqueous and Soil Phases

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For a compound present in water or soil, this process dictates its tendency to escape into the atmosphere. The key parameter governing this process for a chemical in water is the Henry's Law constant (H or Kₕ).

Henry's Law describes the equilibrium partitioning of a chemical between the aqueous and gaseous phases. byjus.com It states that the partial pressure of a compound in the gas phase is directly proportional to its concentration in the aqueous phase at a constant temperature. byjus.com A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water. ladwp.com

The volatilization of a chemical from soil is a more complex process, influenced by factors such as soil moisture content, temperature, air-filled porosity, and the compound's adsorption to soil particles. montana.edumontana.edu Chemicals that are weakly sorbed to soil and have a significant Henry's Law constant are more likely to volatilize from the soil surface, especially from moist soils. montana.edu

| Parameter | Description | Relevance to Volatilization |

| Henry's Law Constant (Kₕ) | A ratio of the chemical's concentration in air to its concentration in water at equilibrium. byjus.comnoaa.gov | High Kₕ suggests a strong tendency to partition from water to air, indicating high volatilization potential. ladwp.com |

| Soil Moisture | The amount of water present in the soil. | Volatilization from soil generally increases with moisture content up to a certain point, as water displaces the chemical from soil binding sites and facilitates its movement to the soil surface. montana.edu |

| Temperature | A measure of thermal energy. | Higher temperatures increase the vapor pressure of the chemical and its diffusion rate, leading to increased volatilization. montana.edu |

| Adsorption to Soil | The binding of the chemical to soil particles. | Strong adsorption to soil particles reduces the concentration of the chemical in the soil water and soil air, thereby decreasing its volatilization rate. |

Sorption to Environmental Solids (Soil, Sediment)

Sorption is a critical process that controls the mobility of organic compounds in the subsurface. It refers to the partitioning of a chemical from the aqueous phase to the solid phase, such as soil particles or sediment. enviro.wiki This process significantly impacts a contaminant's concentration in groundwater and its availability for degradation or uptake by organisms. mdpi.com

The extent of sorption is commonly described by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the sorbed phase (soil) to its concentration in the aqueous phase (water) at equilibrium. chemsafetypro.com

Kd = Concentration in Soil / Concentration in Water

However, Kd values can vary significantly between different soils because they depend on soil properties like organic matter content, clay content, and pH. iaea.orgepa.gov For nonionic organic compounds like nitrosamines, sorption is often dominated by partitioning into the soil's organic carbon fraction. ecetoc.org Therefore, the partition coefficient is frequently normalized to the fraction of organic carbon (foc) in the soil, resulting in the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org

Koc = (Kd / foc) * 100

Koc provides a more consistent measure of a chemical's sorption potential across different soils and is a key parameter in environmental modeling. d-nb.info A high Koc value indicates that the chemical binds strongly to organic matter in soil and sediment, making it less mobile. chemsafetypro.com Conversely, a low Koc value suggests weak binding and higher mobility. chemsafetypro.com

Detailed experimental studies determining the Kd and Koc values for this compound were not identified in the available literature. The chemical's properties—being a relatively small, polar molecule—suggest that its sorption to organic carbon may be limited compared to larger, more hydrophobic compounds. This would likely result in low to moderate Koc values.

| Sorption Coefficient | Description | Implication for this compound |

| Partition Coefficient (Kd) | Measures the partitioning of a chemical between soil/sediment and water. It is site-specific, depending on soil properties. nj.gov | A low Kd value would indicate high mobility in the specific soil tested. |

| Organic Carbon-Water Partition Coefficient (Koc) | Normalizes Kd for the organic carbon content of the soil, providing a more universal measure of a chemical's tendency to sorb. ecetoc.orgd-nb.info | A low Koc value would suggest that this compound does not bind strongly to organic matter and would be mobile across different soil types. |

Leaching Potential in Groundwater Systems

Leaching is the process by which contaminants are transported downward through the soil profile by infiltrating water, potentially reaching groundwater. wa.gov The potential for a chemical to leach is fundamentally linked to its sorption behavior and persistence in the soil. researchgate.net

Chemicals with low sorption coefficients (low Kd and Koc) are more prone to leaching because they remain dissolved in the soil water and move with it. chemsafetypro.com Conversely, chemicals that are strongly sorbed to soil particles are retained in the upper soil layers and have a low leaching potential. chemsafetypro.com

Several models and indices, such as the GUS (Groundwater Ubiquity Score), use Koc and soil half-life (persistence) to estimate leaching potential. mdpi.com The GUS index is calculated as:

GUS = log₁₀(Half-life) * (4 - log₁₀(Koc))

A higher GUS score indicates a higher likelihood of leaching. mdpi.com

As specific Koc and persistence data for this compound are not available, a quantitative assessment of its leaching potential cannot be performed. However, based on the qualitative assessment of its likely low sorption, it can be inferred that this compound may have a significant potential to leach through the soil profile. Its mobility would be enhanced in soils with low organic matter and in areas with high rainfall or irrigation, which increases water infiltration. researchgate.netnavy.mil The mobility of a substance in soil is a key indicator of its potential to contaminate groundwater resources. ird.fr

| Factor | Influence on Leaching Potential | Expected Impact for this compound |

| Sorption (Koc) | Inverse Relationship: High Koc leads to low leaching potential. mdpi.com | A presumed low Koc value suggests a high leaching potential . |

| Persistence (Half-life) | Direct Relationship: Longer half-life leads to higher leaching potential. mdpi.com | The longer it persists in soil, the more time is available for it to be transported to groundwater. |

| Soil Type | Soils with low organic carbon and low clay content (e.g., sandy soils) allow for greater leaching. wa.gov | Leaching would be more pronounced in sandy or low-organic soils. |

| Recharge Rate | High rates of water infiltration from rain or irrigation increase the downward transport of dissolved chemicals. mdpi.com | High precipitation or irrigation would increase the risk of leaching into groundwater. |

Theoretical and Computational Chemistry Approaches to Tert Butylmethylnitrosamine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, rooted in solving the Schrödinger equation, are employed to elucidate the fundamental electronic characteristics of tert-Butylmethylnitrosamine. uwo.ca These calculations are crucial for understanding its stability, reactivity, and the initial steps of its metabolic activation.

The arrangement of electrons in a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory provides a framework for understanding this arrangement by describing electrons in terms of delocalized orbitals that extend over the entire molecule. libretexts.org For this compound, quantum chemical calculations are used to determine the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Electron density, a measure of the probability of finding an electron at a specific point in space, is another critical property derived from the molecule's wavefunction. wikipedia.org The distribution of electron density reveals the molecule's size, shape, and the nature of its chemical bonds. utwente.nl Regions of high electron density typically correspond to atoms and bonds, while areas of low density can indicate sites susceptible to electrophilic attack. nih.gov Analysis of the electron density distribution and its Laplacian can characterize the type of bonding within the molecule. utwente.nlmdpi.com A study of n-butylmethylnitrosamine and this compound specifically involved plotting the electron density in relation to the biological activity of these compounds. gla.ac.uk

Computational methods used for these calculations include:

Hartree-Fock (HF) method: An early and fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. uwo.ca

Density Functional Theory (DFT): A widely used method that calculates the electronic properties based on the molecule's electron density, offering a good balance between accuracy and computational cost. researchgate.net Popular functionals like B3LYP and PBE are often employed. uwo.ca

Basis Sets: Mathematical functions (e.g., Slater-type or Gaussian-type orbitals) used to construct the molecular orbitals. The choice of basis set (e.g., cc-pVDZ, 6-31G*) is critical for the accuracy of the calculation. uwo.caaps.org

The results of these calculations provide a detailed picture of the electronic landscape of this compound, which is essential for predicting its chemical behavior.

A primary application of quantum chemistry is to map out the potential energy surface (PES) for chemical reactions. The PES describes the energy of a molecule as a function of its geometry, allowing for the identification of stable molecules (intermediates) and the high-energy structures that connect them (transition states). uwo.ca

For this compound, this involves modeling its metabolic activation, which is believed to be a key step in its carcinogenic activity. The primary metabolic pathway for many nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. Computational methods can predict the most likely sites for this hydroxylation and the energy barriers associated with the reaction.

The process involves:

Geometry Optimization: Finding the lowest energy structures for the reactant (this compound), potential products (e.g., α-hydroxylated metabolites), and any intermediates. researchgate.net

Transition State (TS) Search: Locating the saddle point on the PES that connects the reactant to a product. researchgate.net This is a fleeting, high-energy structure that represents the point of no return for a reaction. upenn.edu Modern computational tools can automate the search for transition states. nih.gov

Energy Calculation: Determining the activation energy (the energy difference between the reactant and the transition state), which governs the reaction rate. Methods like DFT and more accurate post-Hartree-Fock methods can be used to calculate these energies. researchgate.net

By comparing the activation energies for different potential metabolic pathways, researchers can predict which transformations are most likely to occur. This information is vital for understanding how this compound is processed in the body and for identifying the ultimate reactive species that may interact with DNA.

Calculation of Molecular Orbitals and Electron Density Distributions

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a dynamic view of molecular behavior. nih.gov

MD simulations are a powerful tool for investigating how this compound interacts with its environment, particularly with biological macromolecules like proteins (e.g., metabolic enzymes) and DNA. nih.gov These simulations can reveal:

Binding Modes: How the molecule fits into the active site of an enzyme, such as cytochrome P450.

Interaction Energies: The strength of the interactions (e.g., hydrogen bonds, van der Waals forces) between the molecule and its biological target. mdpi.com

Conformational Changes: How the protein or DNA molecule changes its shape upon binding to this compound. nih.gov

A typical MD simulation setup involves placing the molecule of interest (this compound) and the macromolecule in a box of solvent (usually water) to mimic physiological conditions. mpg.de The interactions between all atoms are defined by a "force field," which is a set of parameters that describe the potential energy of the system. The simulation then proceeds for a set amount of time (from nanoseconds to milliseconds), tracking the trajectory of every atom. nih.gov This allows for the analysis of the stability of the molecule-macromolecule complex and the key residues involved in the interaction. frontiersin.org

Molecules are not static; they are flexible and can adopt various three-dimensional shapes, or conformations, through the rotation of single bonds. mpg.dewikipedia.org Conformational analysis is the study of the different conformations of a molecule and their relative energies. wikipedia.org

For this compound, the rotation around the N-N bond and the bonds within the alkyl groups leads to different spatial arrangements, known as rotamers. wikipedia.org Some conformations will be more stable (lower in energy) than others due to factors like steric hindrance. For example, conformations where the bulky tert-butyl group is close to the methyl group would be energetically unfavorable. youtube.com

Computational methods can be used to explore the conformational landscape and create an energetic profile, often depicted in a conformational energy diagram. youtube.com This involves systematically rotating specific bonds and calculating the energy of the resulting conformation. The diagram plots the potential energy against the rotational angle, revealing the energy minima (stable conformers) and energy maxima (transition states between conformers). youtube.com Understanding the preferred conformation of this compound is important because its shape influences how it interacts with enzyme active sites.

Simulation of Molecular Interactions with Biological Macromolecules and Environmental Components

Development and Application of Predictive Models

Given the time and expense of long-term carcinogenicity studies, there is significant interest in developing computational models that can predict the toxic potential of chemicals based on their structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity (e.g., carcinogenic potency). researchgate.netsciforum.net For nitrosamines, these models are developed by:

Assembling a Dataset: A collection of nitrosamine (B1359907) compounds with known carcinogenic potencies (e.g., TD50 values) is gathered. sciforum.net

Calculating Descriptors: For each molecule in the dataset, a set of numerical values, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters (e.g., HOMO/LUMO energies, atomic charges). researchgate.netacs.org

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, support vector machines) are used to find a mathematical relationship between the descriptors and the observed biological activity. nih.govacs.orgmdpi.com

Validation: The model's predictive power is tested on a set of chemicals not used in its development to ensure its reliability. researchgate.net

Recent QSAR models for nitrosamine carcinogenicity have incorporated quantum mechanical descriptors, recognizing that reactivity is a key driver of toxicity. acs.orgusp.org These models can be used in a tiered approach: first, to classify a new nitrosamine like this compound as potentially carcinogenic or not, and second, to predict its potency. acs.org

Below is a table summarizing the types of descriptors that are commonly used in the development of predictive QSAR models for nitrosamines.

| Descriptor Category | Examples | Relevance to Carcinogenicity |

| Constitutional (0D/1D) | Molecular Weight, Atom Counts, Bond Counts | Relates to the overall size and composition of the molecule. |

| Topological (2D) | Connectivity Indices, Shape Indices (e.g., Kappa), Burden Matrix Eigenvalues | Describes the atomic connectivity and branching of the molecular structure. sciforum.net |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Globularity | Relates to the molecule's size and shape, which influences bioavailability and fit in enzyme active sites. acs.org |

| Quantum Chemical | HOMO/LUMO Energies, Ionization Potential, Electron Affinity, Atomic Charges | Describes electronic properties related to the molecule's reactivity and ability to undergo metabolic activation. acs.orgusp.org |

| Fingerprints | MACCS, Rdkit Fingerprints | Encodes the presence or absence of specific structural fragments, which can be associated with toxicity. mdpi.com |

These predictive models represent a crucial application of computational chemistry, providing a rapid and cost-effective means to prioritize chemicals for further experimental testing and to aid in risk assessment. nih.gov

In Silico Tools for Elucidating Formation Mechanisms

The formation of N-nitrosamines, including this compound, is a significant concern, particularly in the pharmaceutical industry where they can arise as impurities. lhasalimited.orgacs.org In silico tools, which are computer-based simulation models, have become essential for proactively identifying the risk of nitrosamine formation during manufacturing processes. acs.orgfreethinktech.com These tools analyze synthetic routes and degradation pathways to pinpoint conditions or structural liabilities that could lead to the creation of such impurities. lhasalimited.orgzamann-pharma.com

The fundamental chemical pathway for nitrosamine formation involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often formed from nitrites under acidic conditions. zamann-pharma.com Computational tools can model this process by identifying potential sources of both the amine precursors and nitrosating agents within a given chemical synthesis or formulation. lhasalimited.orgzamann-pharma.com

Several specialized software tools have been developed to assist in this risk assessment:

Mirabilis: This is a risk assessment tool designed to manage potentially mutagenic impurities. lhasalimited.org It evaluates the carry-over risk of reactants, such as secondary amines, from one manufacturing step to another. lhasalimited.org By analyzing the specific reagents, structural features, and conditions of each reaction stage, Mirabilis can highlight processes where there is a significant risk of nitrosamine formation. lhasalimited.orgacs.org This allows for the development of targeted control strategies to mitigate this risk. lhasalimited.org

Zeneth: This software predicts the forced degradation pathways of organic compounds. lhasalimited.org It can identify the potential for nitrosamines to be formed as degradation products of an active pharmaceutical ingredient (API) or from reactions with excipients. freethinktech.comusp.org For instance, Zeneth can predict the formation of nitrosamines when an API containing a vulnerable amine structure is processed with an excipient known to contain nitrite (B80452) impurities. usp.org

These in silico systems leverage expert-derived knowledge and computational algorithms to provide a standardized and transparent method for risk assessment. acs.org They can predict potential bond-breaking and bond-forming steps that lead to a nitrosamine, thereby alerting chemists to risks that might otherwise be overlooked. acs.org

Table 1: In Silico Tools for Nitrosamine Formation Risk Assessment

| Tool Name | Primary Function | Application in Nitrosamine Assessment | Key Inputs |

|---|---|---|---|

| Mirabilis | Mutagenic impurity risk management | Calculates purge factors for amine precursors and identifies at-risk synthesis stages. lhasalimited.org | Synthetic route, reaction conditions, structural features. acs.org |

| Zeneth | Forced degradation pathway prediction | Predicts the formation of nitrosamines as degradation products from APIs or excipients. lhasalimited.orgfreethinktech.com | API structure, excipients, degradation conditions. freethinktech.comusp.org |

| (Q)SAR Models | Structure-Activity Relationship prediction | Evaluates molecular structures to identify functional groups prone to nitrosation. zamann-pharma.com | Chemical structure. zamann-pharma.com |

Computational Approaches for Predicting Environmental Persistence and Transformation

Beyond formation, computational models are critical for predicting the environmental fate, persistence, and transformation of chemicals like this compound. europa.eunih.gov These models help estimate a chemical's behavior once released into the environment, supporting ecological and human health risk assessments. europa.eu

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are a cornerstone of predictive environmental science. nih.gov These models are built on the principle that a chemical's properties and activities—including its environmental persistence—are related to its molecular structure. nih.gov By analyzing the structures of known compounds, QSARs can predict the properties of untested chemicals. nih.gov Toolkits such as the Open (Quantitative) Structure-activity/property Relationship App (OPERA) provide free and open-source QSAR models for predicting physicochemical properties and environmental fate endpoints. nih.gov For this compound, a QSAR model would use its structural features, such as the sterically hindering tert-butyl group, to predict key environmental parameters. acs.org The presence of a tert-butyl group at the α-carbon is known to prevent α-hydroxylation, a critical metabolic activation step, which suggests it would also contribute to greater stability and persistence in the environment compared to structurally similar but unhindered nitrosamines like n-butylmethylnitrosamine. acs.orgacs.org

Multimedia Environmental Fate Models: These are more complex computational models that simulate the movement and transformation of a chemical through different environmental compartments, including air, water, soil, and biota. europa.eu Models can range from simple box models to high-resolution, spatially-resolved systems like the Multimedia Assessment of Pollutant Pathways in the Environment (MAPPE). europa.eu They use a chemical's intrinsic properties (often predicted by QSARs) along with environmental data (like temperature, flow rates, and climate) to estimate its distribution, concentration, and ultimate fate. europa.eu The objective is to calculate metrics like the Predicted Environmental Concentration (PEC) and the chemical's half-life in various media. europa.eunih.gov

Table 2: Computational Approaches for Environmental Fate Prediction

| Model Type | Description | Predicted Parameters for this compound |

|---|---|---|

| QSAR Models | Predicts properties based on chemical structure. nih.gov | Water solubility, vapor pressure, octanol-water partition coefficient (Kow), rates of hydrolysis, photolysis, and biodegradation. |

Future Research Directions in Tert Butylmethylnitrosamine Chemistry

Development of Novel Analytical Methodologies with Enhanced Specificity and Sensitivity

The accurate detection and quantification of N-nitrosamines at trace levels present a significant analytical challenge due to their physicochemical properties, such as low molecular weights and potential volatility. fda.gov Future research will focus on developing novel analytical methodologies with improved specificity and sensitivity to overcome these challenges.

Current methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are widely used for their sensitivity and specificity in detecting trace levels of nitrosamine (B1359907) impurities. nih.gov However, the complexity of sample matrices, like in pharmaceutical formulations, can interfere with analyte detection. theanalyticalscientist.com Furthermore, the potential for in-situ formation of nitrosamines during analysis from precursor amines and nitrosating agents is a concern. theanalyticalscientist.com

To address these issues, future research is expected to explore:

Advanced Instrumentation: The development of more sophisticated analytical tools to enhance the detectability of N-nitrosamine impurities is a key area of focus. acs.org This includes innovations in mass spectrometry and chromatography to improve separation and detection capabilities. fda.gov

Isomer Differentiation: A significant challenge is differentiating between N-nitrosamines and other isobaric compounds, such as C- or O-nitrosamines, which may share similar mass spectral fragmentation patterns. theanalyticalscientist.com Future methods will need to incorporate techniques like ion-molecule reactions or hydrogen-deuterium exchange (HDX) experiments to confirm the N-nitroso structure specifically. theanalyticalscientist.com

Minimizing Artifact Formation: Research into sample preparation techniques that prevent the artificial formation of nitrosamines is crucial. This includes the use of nitrosation inhibitors like ascorbic acid or sulfamic acid during sample handling. theanalyticalscientist.com

High-Throughput Screening: The development of rapid and efficient screening methods is needed to analyze a large number of samples for potential nitrosamine contamination. nih.gov Substructure-based screening approaches using computational tools have shown promise in identifying drug substances with a theoretical risk of containing N-nitrosamine impurities. nih.gov

The table below summarizes some of the current and emerging analytical techniques for N-nitrosamine analysis.

| Analytical Technique | Analytes | Key Features | Reference(s) |

| Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS/MS) | NDMA, NDEA, N-nitroso varenicline | Rapid, sensitive, and suitable for routine analysis in drug substances and products. | nih.gov |

| Headspace Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | NDEA, NEIPA, NDIPA, NDPA, NDBA | High accuracy, sensitivity, and precision for volatile nitrosamines. | nih.gov |

| High-Performance Liquid Chromatography with Post-Column Photolysis/Griess Reaction | Various N-nitrosamines | Novel screening tool for known and other nitro(so) compounds in water. | acs.org |

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of the formation and degradation pathways of tert-butylmethylnitrosamine at the molecular level is critical for predicting its occurrence and developing effective mitigation strategies. Future research in this area will likely involve a combination of experimental and computational approaches.

The formation of N-nitrosamines typically involves the reaction of secondary or tertiary amines with a nitrosating agent. acs.org The rate of this reaction is influenced by factors such as pH, temperature, and the concentrations of the amine and nitrosating agent. efpia.eu While the general mechanism is understood, the specific pathways and kinetics for compounds like this compound, especially in complex matrices, require further investigation.

Key areas for future mechanistic studies include:

Computational Modeling: Quantum mechanics (QM) approaches are emerging as powerful tools to study the bioactivation of N-nitrosamines. nih.gov These in silico methods can predict the reactivity and potential carcinogenicity of different nitrosamines by modeling their electronic structure and interaction with biological macromolecules. nih.govfrontiersin.org

Identification of Intermediates: Advanced analytical techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, can be used to detect and identify reactive intermediates in real-time during chemical reactions. rsc.org This can provide valuable insights into the reaction mechanisms of nitrosamine formation.

Degradation Pathways: Understanding the degradation pathways of this compound is as important as understanding its formation. Studies on the photolysis of nitrosamines have identified various decomposition products, and future research will aim to fully elucidate these pathways and their environmental relevance. nih.gov

Structure-Activity Relationships (SAR): Further development of SAR models will help in predicting the carcinogenic potential of novel or less-studied nitrosamines based on their chemical structure. researchgate.net Features such as steric hindrance at the α-carbon can significantly impact the bioactivation and carcinogenic potency of N-nitrosamines. researchgate.netacs.org

Comprehensive Environmental Fate Modeling and Experimental Validation

Predicting the environmental behavior of this compound is essential for assessing its potential risks to ecosystems and human health. This requires the development and validation of comprehensive environmental fate models.

Environmental fate models simulate the transport, partitioning, and degradation of chemicals in various environmental compartments, including air, water, soil, and sediment. cefic-lri.orgnih.gov These models are crucial for estimating predicted environmental concentrations (PECs) and identifying potential areas of accumulation. hse.gov.uk

Future research in this area will focus on:

Model Refinement: Improving the accuracy of multimedia fate models by incorporating more detailed environmental parameters and chemical-specific properties. nih.gov This includes refining inputs such as degradation half-lives, partition coefficients (Kow, Kaw), and the influence of environmental factors like temperature and moisture on degradation rates. nih.govhse.gov.uk